N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a carboxamide group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.
Substitution with Thiophene: The pyrazole intermediate is then subjected to a substitution reaction with a thiophene derivative, often using a halogenated thiophene and a base to facilitate the reaction.
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
Medically, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural features make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The compound’s structure allows it to fit into the active sites of these proteins, either inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles or material properties.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-20-14(10-13(19-20)16-5-4-8-24-16)17(21)18-12-7-6-11(22-2)9-15(12)23-3/h4-10H,1-3H3,(H,18,21) |
InChI Key |
SVKKUSLFRSTPMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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